molecular formula C7H11BrO2 B1346283 6-Bromo-6-heptenoic acid CAS No. 732248-47-4

6-Bromo-6-heptenoic acid

Cat. No.: B1346283
CAS No.: 732248-47-4
M. Wt: 207.06 g/mol
InChI Key: VTYGQNLNJBTATD-UHFFFAOYSA-N
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Description

6-Bromo-6-heptenoic acid is an organic compound with the molecular formula C7H11BrO2 It is characterized by the presence of a bromine atom and a carboxylic acid group attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-6-heptenoic acid can be synthesized through several methods. One common approach involves the bromination of 6-heptenoic acid. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and reactant concentrations. This ensures high yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: 6-Hydroxy-6-heptenoic acid or 6-amino-6-heptenoic acid.

    Oxidation: 6-Oxoheptanoic acid.

    Reduction: 6-Hepten-1-ol.

Scientific Research Applications

6-Bromo-6-heptenoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-bromo-6-heptenoic acid exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    6-Chloro-6-heptenoic acid: Similar structure but with a chlorine atom instead of bromine.

    6-Iodo-6-heptenoic acid: Contains an iodine atom, which can affect reactivity and biological activity.

    6-Fluoro-6-heptenoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine.

Uniqueness: 6-Bromo-6-heptenoic acid is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine or fluorine, making it more reactive in certain substitution reactions. This can be advantageous in synthetic chemistry for creating specific molecular architectures.

Properties

IUPAC Name

6-bromohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYGQNLNJBTATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641252
Record name 6-Bromohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-47-4
Record name 6-Bromohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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